molecular formula C16H15BrO6S B2570013 3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate CAS No. 2361804-42-2

3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate

Cat. No.: B2570013
CAS No.: 2361804-42-2
M. Wt: 415.25
InChI Key: BFLSDAGEWLETDX-UHFFFAOYSA-N
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Description

3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is a useful research compound. Its molecular formula is C16H15BrO6S and its molecular weight is 415.25. The purity is usually 95%.
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Scientific Research Applications

Sulfonation and Sulfation Reactions

The study of sulfonation and sulfation reactions of methyl- and dimethylphenols with sulfur trioxide reveals insights into the product distributions influenced by the directing effects of substituents and the role of phenyl hydrogen sulfates as transsulfonating agents. These processes are crucial for understanding the chemical behavior and applications of compounds like 3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate in synthetic chemistry (Goossens et al., 1988).

Preparation and Conversion of Halogenated Compounds

The preparation of bis(2,6-dimethoxyphenyl)dimethyltin and its reactions with halogenating agents to afford halogenated dimethoxybenzenes illustrates the versatility of dimethoxybenzene derivatives in organic synthesis. This approach highlights a method for the selective halogenation and functionalization of these compounds, potentially applicable to this compound (Wada et al., 1992).

Manganese(III) Acetate Mediated Sulfonylation

The manganese(III) acetate-promoted oxidative coupling of dimethoxybenzenes with sodium and lithium sulfinates provides a straightforward approach to synthesizing various sulfones. This reaction showcases the potential for functionalizing compounds like this compound with sulfone groups in mild conditions, expanding their application in organic synthesis (Liang et al., 2017).

Ionic Liquid-Catalyzed Synthesis

The use of ionic liquid triethylamine-bonded sulfonic acid as a catalyst in the synthesis of β-acetamido ketones and xanthene derivatives underlines the efficiency and green chemistry approach in synthesizing complex molecules. This methodology could be adapted for reactions involving this compound, promoting sustainable and efficient chemical synthesis (Zare et al., 2012).

Antioxidant Activity of Bromophenols

Research into the antioxidant activity of bromophenols from marine algae suggests that structurally related compounds, such as brominated dimethoxybenzenes, may also possess significant antioxidant properties. This opens avenues for exploring this compound and similar compounds in the development of new antioxidant agents (Li et al., 2011).

Properties

IUPAC Name

(3-acetylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO6S/c1-10(18)11-5-4-6-12(7-11)23-24(19,20)16-9-14(21-2)13(17)8-15(16)22-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLSDAGEWLETDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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